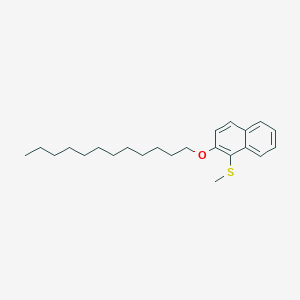![molecular formula C6H6Br2ClFS B14326435 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane CAS No. 108319-88-6](/img/structure/B14326435.png)
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[221]heptane is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfur atom within a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the bicyclic core. The introduction of halogen atoms is achieved through halogenation reactions using reagents such as bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Halogen atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of less halogenated derivatives.
Applications De Recherche Scientifique
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and sulfur atom within the bicyclic structure can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dibromo-3-chloro-2-thiabicyclo[2.2.1]heptane: Lacks the fluorine atom, resulting in different chemical properties.
5,6-Dibromo-3-fluoro-2-thiabicyclo[2.2.1]heptane: Lacks the chlorine atom, affecting its reactivity.
3-Chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane: Lacks the bromine atoms, leading to different applications.
Uniqueness
The presence of multiple halogen atoms and a sulfur atom within the bicyclic structure of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[221]heptane makes it unique compared to similar compounds
Propriétés
Numéro CAS |
108319-88-6 |
|---|---|
Formule moléculaire |
C6H6Br2ClFS |
Poids moléculaire |
324.44 g/mol |
Nom IUPAC |
5,6-dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H6Br2ClFS/c7-4-2-1-3(5(4)8)11-6(2,9)10/h2-5H,1H2 |
Clé InChI |
XIRZSWIBLDVEQN-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C1SC2(F)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


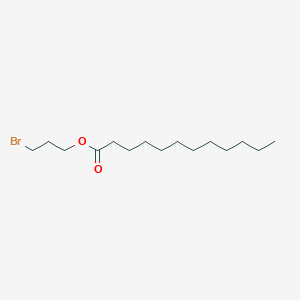
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
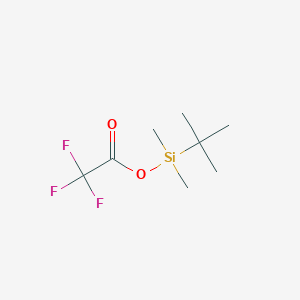

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
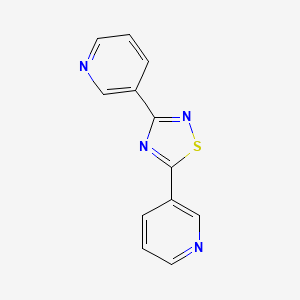
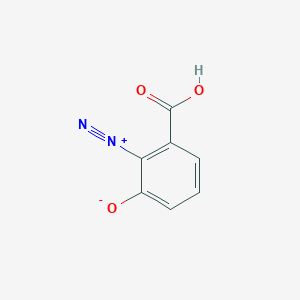
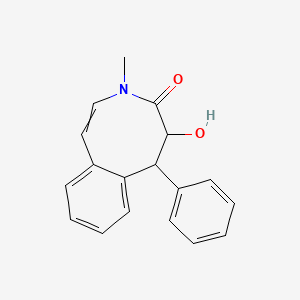
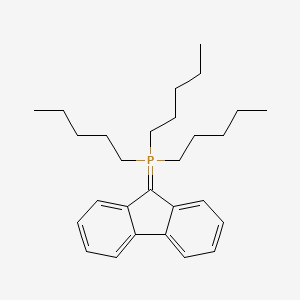
![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
